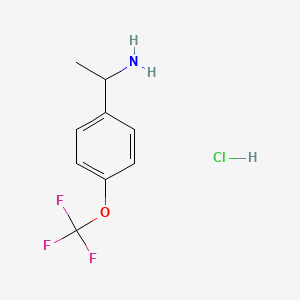

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Description

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine derivative featuring a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the para position. The compound exists as enantiomers: (R)- and (S)-forms, both available as hydrochloride salts (CAS: 1391540-47-8 for S-form; 170015-99-3 for R-form) . The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research. Its molecular formula is C₉H₁₁ClF₃NO (MW: 225.64 g/mol) .

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAQSXJYHZMDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373925-08-6 | |

| Record name | 1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and ethanamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are scaled up to produce larger quantities of the compound. These methods often incorporate advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or ethanamine moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

While the search results provide information on compounds similar to 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, there is no direct information on the applications of the specific compound "1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride." However, the search results do offer insights into the properties, activities, and applications of related compounds, which can help infer potential applications of the target compound.

Note: It's important to consider that the following information is based on related compounds and may not directly apply to 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. Further research and experimentation would be needed to confirm the actual applications of this specific compound.

(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

This chiral amine compound has a trifluoromethyl group attached to a phenyl ring. It is used as a building block in the synthesis of complex organic molecules. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards molecular targets such as receptors and enzymes and may modulate the activity of neurotransmitter systems, leading to potential therapeutic effects. Research indicates it may act as a ligand for several neurotransmitter receptors, suggesting possible applications in drug development targeting conditions such as depression or anxiety disorders.

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride

This compound features a methoxy group, a trifluoromethoxy group, and an amine group. The trifluoromethoxy moiety enhances the lipophilicity of the molecule, which is crucial for its interaction with biological targets. Research indicates it acts as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a significant role in regulating neurotransmitter systems involved in mood and cognitive functions. In vitro assays have shown that 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride effectively activates TAAR1, leading to increased dopamine release in neuronal cultures, which is particularly relevant for conditions such as schizophrenia, where dopaminergic dysregulation is a hallmark. A study investigating the pharmacological profile of this compound demonstrated its potential efficacy in modulating serotonergic pathways, which are often targeted in the treatment of depression and anxiety disorders.

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

This compound can cause skin and serious eye irritation and may cause respiratory irritation .

Phenylethylene diamines

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and ethanamine moiety play a crucial role in determining the compound’s biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

1-(3-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride

- Structure : Trifluoromethoxy group at the meta position.

- Molecular Formula: C₉H₁₁ClF₃NO (MW: 225.64 g/mol) .

- Meta-substituted derivatives may exhibit distinct binding affinities in receptor-targeted applications .

Substituent Functional Group Variations

1-(4-(Trifluoromethyl)phenyl)ethanamine Hydrochloride

- Structure : Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).

- Molecular Formula : C₉H₁₁ClF₃N (MW: 225.64 g/mol) .

- Key Differences :

2-(4-Fluorophenoxy)ethylamine Hydrochloride

- Structure: Fluorophenoxy substituent instead of trifluoromethoxy.

- Molecular Formula: C₈H₁₀ClFNO (MW: 191.62 g/mol) .

- Key Differences :

Stereochemical Variations

(R)- and (S)-Enantiomers of 1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride

Backbone Modifications

1-(4-(Trifluoromethoxy)phenyl)cyclobutan-1-amine Hydrochloride

Research Implications and Limitations

- Pharmacological Potential: The para-trifluoromethoxy derivative’s balance of lipophilicity and stability makes it a candidate for CNS-targeting drugs, though in vivo data is lacking .

- Synthetic Challenges : Introducing -OCF₃ requires specialized reagents (e.g., trifluoromethyl hypofluorite), unlike -CF₃, which is more straightforward .

- Safety Considerations: Limited toxicological data exist for these compounds; analogs like thiophene fentanyl hydrochloride highlight the need for thorough safety profiling .

Biological Activity

Overview

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, also known as (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClF3NO2

- Molecular Weight : 239.63 g/mol

- IUPAC Name : (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Biological Activity

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

The compound primarily functions as a monoamine neurotransmitter modulator, influencing serotonin and norepinephrine pathways. Its trifluoromethoxy group enhances lipophilicity, which may improve blood-brain barrier penetration.

In Vitro Studies

- Neurotransmitter Modulation : Studies have demonstrated that the compound increases serotonin levels in synaptic clefts by inhibiting the serotonin transporter (SERT). This action is crucial for its antidepressant-like effects observed in various animal models .

- Antioxidant Activity : Research indicates that 1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride possesses antioxidant properties that mitigate oxidative stress in neuronal cells, suggesting potential neuroprotective effects .

- Cell Viability Assays : In vitro assays have shown that the compound promotes cell viability in neuroblastoma cells under oxidative stress conditions, indicating its protective role against neurodegeneration .

In Vivo Studies

- Animal Models : In rodent models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The efficacy was comparable to established antidepressants .

- Pharmacokinetics : Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a half-life conducive to therapeutic dosing regimens. It demonstrates low systemic toxicity at effective doses .

Case Studies

- A study involving chronic administration in mice revealed that 1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride significantly improved behavioral outcomes in models of anxiety and depression, supporting its potential as a therapeutic agent for mood disorders .

- Another case study highlighted its use in combination therapy for enhancing the efficacy of existing antidepressants, showing synergistic effects on serotonin levels and behavioral improvements .

Safety Profile

The compound has been classified under GHS guidelines with warnings for acute toxicity upon ingestion and potential skin irritation. Safety assessments have indicated a substantial safety margin when administered at therapeutic doses .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use | Toxicity Profile |

|---|---|---|---|

| 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | SERT inhibition | Antidepressant | Low at therapeutic doses |

| Other phenylethanamines | Various neurotransmitter modulation | Antidepressant/Anxiolytic | Varies widely |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.